

# 4-Aminopiperidine: A Versatile Scaffold for Potent and Selective Kinase Inhibitors

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## Compound of Interest

Compound Name: 4-Aminopiperidine

Cat. No.: B084694

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## Application Notes

The **4-aminopiperidine** moiety has emerged as a privileged scaffold in the design of kinase inhibitors, offering a versatile platform for developing potent and selective agents against a range of kinase targets implicated in diseases such as cancer and inflammatory disorders. Its three-dimensional structure and the presence of a basic nitrogen atom allow for crucial interactions within the ATP-binding pocket of kinases, making it an attractive starting point for medicinal chemists.

This document provides a comprehensive overview of the application of **4-aminopiperidine** as a building block for kinase inhibitors, focusing on key kinase targets, including Akt (Protein Kinase B), p38 MAPK, TYK2, CDK5/p25, IKK $\beta$ , and dual SMO/ERK inhibitors. Detailed experimental protocols for the synthesis of representative inhibitors and kinase activity assays are provided, along with a summary of their biological activities.

Key Features of the **4-Aminopiperidine** Scaffold:

- Versatile Synthetic Handle: The amino group and the piperidine nitrogen provide two points for chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

- Key H-Bonding Interactions: The basic amino group can act as a hydrogen bond donor, forming critical interactions with the hinge region of the kinase ATP-binding site.
- Improved Physicochemical Properties: Incorporation of the **4-aminopiperidine** scaffold can enhance the solubility and other drug-like properties of the resulting inhibitors.

## Featured Kinase Targets and Inhibitors

Derivatives of **4-aminopiperidine** have demonstrated significant inhibitory activity against several important kinase targets.

### Akt (Protein Kinase B) Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[\[1\]](#)[\[2\]](#) **4-Aminopiperidine**-based compounds have been successfully developed as potent and selective Akt inhibitors.[\[3\]](#)[\[4\]](#)

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```
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PI3K/Akt/mTOR Signaling Pathway and Akt Inhibition.

## p38 MAPK Inhibitors

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Inhibitors of p38 MAPK have therapeutic potential in a variety of inflammatory diseases. **4-aminopiperidine**-substituted compounds have been developed as potent p38 MAPK inhibitors.[5][6]

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p38 MAPK Signaling Pathway and Inhibition.

## TYK2 Inhibitors

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways involved in inflammation and immunity. Selective TYK2 inhibitors are being investigated for the treatment of autoimmune diseases. The **4-aminopiperidine** scaffold has been utilized in the development of TYK2 inhibitors.

```
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TYK2 Signaling Pathway and Inhibition.

## Other Notable Kinase Targets

- CDK5/p25: **4-Aminopiperidine** derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a key player in neuronal processes and a target in neurodegenerative diseases.
- IKK $\beta$ : Inhibitors of I $\kappa$ B Kinase  $\beta$  (IKK $\beta$ ) based on the **4-aminopiperidine** scaffold have been explored for their anti-inflammatory potential.
- SMO/ERK Dual Inhibitors: Novel **4-aminopiperidine** derivatives have been designed to dually inhibit Smoothened (SMO) and Extracellular signal-Regulated Kinase (ERK), offering a potential strategy for overcoming cancer drug resistance.[\[1\]](#)[\[7\]](#)

## Quantitative Data Summary

The following table summarizes the inhibitory activities (IC<sub>50</sub> values) of representative **4-aminopiperidine**-based kinase inhibitors against their respective targets.

Compound/Reference	Target Kinase	IC <sub>50</sub> (nM)	Assay Type
Akt Inhibitors			
AZD5363[8]	Akt1	3	Biochemical
AZD5363[8]	Akt2	8	Biochemical
AZD5363[8]	Akt3	8	Biochemical
Compound from[3]	PKB $\beta$	14	Radiometric
p38 MAPK Inhibitors			
Compound from[9]	p38 $\alpha$	4	Enzyme Assay
TYK2 Inhibitors			
Deucravacitinib[10]	TYK2	8.4	Cell-based
CDK5/p25 Inhibitors			
Compound from[11]	CDK5/p25	9	In vitro
IKK $\beta$ Inhibitors			
Compound from	IKK $\beta$	30.4	Biochemical
SMO/ERK Dual Inhibitors			
Compound I-13[7]	SMO	120	Biochemical
Compound I-13[7]	ERK1	180	Biochemical

## Experimental Protocols

### General Synthetic Route for 4-Aminopiperidine-Based Kinase Inhibitors

The synthesis of **4-aminopiperidine**-based kinase inhibitors often involves a multi-step process. A generalized synthetic workflow is presented below, followed by a more specific example for an Akt inhibitor.

```
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```

#### General Synthetic Workflow.

Protocol 1: Synthesis of a 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Akt Inhibitor (Representative)

This protocol is a representative example and may require optimization for specific target molecules.

- Protection of **4-aminopiperidine**: The starting material, **4-aminopiperidine**, is typically protected at the 4-amino group (e.g., as a Boc-carbamate) to allow for selective functionalization of the piperidine nitrogen.
- N-Arylation: The protected **4-aminopiperidine** is reacted with a suitable heteroaryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., n-butanol) at elevated temperature to yield the N-arylated intermediate.
- Modification at the 4-position: The protecting group at the 4-position is removed, and the free amine is then acylated or alkylated to introduce the desired substituent. For carboxamide

derivatives, this involves coupling with a carboxylic acid using a suitable coupling agent (e.g., HATU).

- Final Deprotection: If any other protecting groups are present, they are removed in the final step to yield the target inhibitor.

## Protocol 2: In Vitro Kinase Inhibition Assay (General Radiometric Protocol)

This protocol provides a general framework for a radiometric kinase assay to determine the IC<sub>50</sub> of a test compound. Specific conditions (enzyme and substrate concentrations, incubation times) need to be optimized for each kinase.

### Materials:

- Purified recombinant kinase
- Specific peptide or protein substrate
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- [ $\gamma$ -<sup>32</sup>P]ATP or [ $\gamma$ -<sup>33</sup>P]ATP
- Test compound (serially diluted in DMSO)
- Phosphocellulose paper or membrane
- Wash buffer (e.g., 75 mM phosphoric acid)
- Scintillation counter

### Procedure:

- Prepare Reaction Mix: In a microcentrifuge tube or a well of a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, the specific kinase, and the substrate.
- Add Inhibitor: Add a small volume of the serially diluted test compound or DMSO (for the control) to the reaction mixture.

- Initiate Reaction: Start the kinase reaction by adding [ $\gamma$ -<sup>32</sup>P]ATP.
- Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time.
- Stop Reaction and Spot: Stop the reaction by adding a quenching solution (e.g., phosphoric acid) and spot a portion of the reaction mixture onto phosphocellulose paper.
- Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
- Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC<sub>50</sub> value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

```
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```

General Radiometric Kinase Assay Workflow.

Disclaimer: These protocols are intended for research use only by qualified personnel.

Appropriate safety precautions should be taken when handling chemicals and radioactive materials.

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